molecular formula C10H18ClNO2 B2588543 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride CAS No. 2344685-64-7

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride

Cat. No.: B2588543
CAS No.: 2344685-64-7
M. Wt: 219.71
InChI Key: JASCUDLMIAVZGJ-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride typically involves multiple steps. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired decahydroisoquinoline structure. The carboxylic acid group is then introduced through carboxylation reactions. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and carboxylation units. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the compound or reduce functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline: A closely related compound with similar structural features.

    Isoquinoline: The parent compound from which 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride is derived.

    Tetrahydroisoquinoline: Another related compound with a partially saturated ring structure.

Uniqueness

This compound is unique due to its fully saturated ring structure and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h7-9,11H,1-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCUDLMIAVZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2CC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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